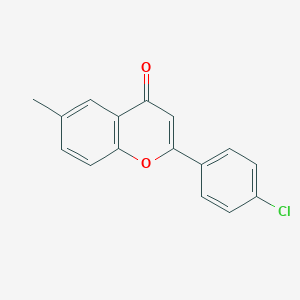

4'-Chloro-6-methylflavone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCCOUBQBXXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349221 | |

| Record name | 4'-chloro-6-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60402-30-4 | |

| Record name | 2-(4-Chlorophenyl)-6-methyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60402-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-chloro-6-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4'-Chloro-6-methylflavone

An In-Depth Technical Guide to the Synthesis and Characterization of 4'-Chloro-6-methylflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a halogenated flavonoid derivative of significant interest in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, from the selection of the synthetic route to the application of specific analytical techniques. We present a robust, multi-step synthesis via the Baker-Venkataraman rearrangement, followed by a detailed protocol for purification and rigorous structural characterization using modern spectroscopic and chromatographic methods. This guide is designed to empower researchers to not only replicate this process but also to adapt its principles for the synthesis of other novel flavonoid structures.

Strategic Approach to Synthesis: The Baker-Venkataraman Rearrangement

Flavones form the core scaffold of a vast array of biologically active compounds. While several synthetic routes exist, the Baker-Venkataraman rearrangement offers a reliable and high-yielding pathway to the requisite 1,3-diketone intermediate, which readily undergoes acid-catalyzed cyclization to the target flavone.[1][2][3][4] This classical named reaction involves the base-catalyzed intramolecular rearrangement of an o-acyloxyacetophenone.[2][5]

The decision to employ this strategy is rooted in its robustness and predictability. The initial esterification step proceeds cleanly, and the subsequent rearrangement is driven by the formation of a stable enolate, ensuring efficient conversion to the diketone precursor.[2] This contrasts with some single-pot methods which can suffer from side-product formation and lower yields.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols: Synthesis

Materials and Reagents:

-

2'-Hydroxy-5'-methylacetophenone

-

4-Chlorobenzoyl chloride

-

Pyridine (anhydrous)

-

Potassium hydroxide (KOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Hydrochloric acid (HCl), 1M

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer

Step 1: Synthesis of 2-Acetyl-4-methylphenyl 4-chlorobenzoate (Ester Intermediate)

This initial step is a standard esterification. Pyridine serves a dual role: as a solvent and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[6][7]

Protocol:

-

In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) in anhydrous pyridine (approx. 5-10 mL per gram of acetophenone).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-20 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 4:1 Hexane:Ethyl Acetate).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This step protonates the pyridine, rendering it water-soluble, and precipitates the ester product.

-

Stir the mixture until the ice has completely melted. The solid product will precipitate out.

-

Collect the solid by suction filtration and wash thoroughly with cold water to remove any residual pyridine hydrochloride.

-

Dry the crude product, 2-acetyl-4-methylphenyl 4-chlorobenzoate, under vacuum. This intermediate is often of sufficient purity for the next step.

Step 2: Baker-Venkataraman Rearrangement to 1-(2-hydroxy-5-methylphenyl)-3-(4-chlorophenyl)propane-1,3-dione

This is the core rearrangement step. A strong base (KOH) abstracts an alpha-proton from the acetophenone moiety, generating an enolate. This enolate then performs an intramolecular nucleophilic attack on the ester carbonyl, initiating the acyl transfer.[2][5]

Protocol:

-

Place the dried ester from Step 1 (1 equivalent) into a flask.

-

Add pyridine as the solvent and powdered potassium hydroxide (approx. 3 equivalents).

-

Heat the mixture in a water bath to 50-60 °C with vigorous stirring for 15-20 minutes.[6] The mixture will typically turn into a thick, colored paste.

-

Cool the reaction mixture to room temperature and acidify it by adding ice-cold 10% glacial acetic acid or dilute HCl. This step neutralizes the phenoxide formed during the reaction, yielding the β-diketone product.

-

Collect the resulting yellow solid precipitate by suction filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Dry the product, 1-(2-hydroxy-5-methylphenyl)-3-(4-chlorophenyl)propane-1,3-dione.

Step 3: Acid-Catalyzed Cyclization to this compound

The final step involves the cyclization of the β-diketone to form the chromone ring. A strong acid catalyst, such as sulfuric acid, protonates one of the carbonyls, which is then attacked by the phenolic hydroxyl group in an intramolecular fashion, followed by dehydration to yield the flavone.[1][6]

Protocol:

-

Dissolve the dried β-diketone from Step 2 (1 equivalent) in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution with continuous stirring.

-

Heat the reaction mixture in a water bath at 100 °C for 1 hour.[6]

-

After cooling to room temperature, pour the reaction mixture over crushed ice.

-

The crude this compound will precipitate. Collect the solid by suction filtration.

-

Wash the product thoroughly with water until the filtrate is neutral to pH paper.

Purification Protocol

Purity is paramount for accurate characterization and subsequent biological testing. Recrystallization is typically sufficient to obtain high-purity this compound.

Protocol: Recrystallization

-

Transfer the crude, dried flavone into an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent, such as ethanol or petroleum ether.[6]

-

Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes.

-

Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

For highly impure samples, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective alternative.[8][9]

Characterization: A Self-Validating System

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound. Each technique provides a piece of the puzzle, and together they form a self-validating system.

Caption: Interconnected workflow for compound characterization.

Analytical Methodologies & Expected Data

The following table summarizes the key analytical techniques and the expected results for this compound.

| Parameter | Technique | Protocol Summary & Rationale | Expected Result |

| Molecular Formula | - | - | C₁₆H₁₁ClO₂ |

| Molecular Weight | Mass Spectrometry | ESI-MS is used to determine the mass-to-charge ratio of the protonated molecule [M+H]⁺. This provides direct confirmation of the compound's mass. | 270.71 g/mol . Expected [M+H]⁺ at m/z 271. |

| Melting Point | Melting Point Apparatus | A sharp, defined melting point range is a strong indicator of high purity. | A sharp range, e.g., 182-184 °C (literature value for a related compound).[10] |

| Functional Groups | FT-IR Spectroscopy | KBr pellet or ATR. Identifies key functional groups. The C=O stretch is characteristic of the flavone core, and C-Cl and aromatic C=C stretches are also expected. | C=O stretch: ~1630-1650 cm⁻¹; Aromatic C=C: ~1600, 1490 cm⁻¹; C-Cl stretch: ~1090 cm⁻¹.[10] |

| Purity | HPLC | Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm). Mobile phase: Isocratic or gradient of Acetonitrile and water (with 0.1% acid). UV detection at ~254 nm or ~320 nm.[9][11] | A single, sharp peak with a purity of ≥98%.[12] |

| ¹H NMR | NMR Spectroscopy | 400 MHz, in CDCl₃ or DMSO-d₆ with TMS as internal standard. Provides information on the number, environment, and connectivity of protons. | Aromatic protons (~7.5-8.2 ppm), a singlet for the C3-H (~6.8 ppm), and a singlet for the methyl group (~2.5 ppm).[10] |

| ¹³C NMR | NMR Spectroscopy | 101 MHz, in CDCl₃ or DMSO-d₆. Provides information on the carbon skeleton. | Carbonyl carbon (~177 ppm), aromatic carbons (~118-163 ppm), and methyl carbon (~21 ppm).[10] |

Conclusion

This guide has detailed a logical and verifiable pathway for the . By grounding each step in established chemical principles and providing clear, actionable protocols, we aim to equip researchers with the tools necessary for success. The presented workflow, from the strategic choice of the Baker-Venkataraman rearrangement to the multi-faceted characterization process, represents a robust system for producing and validating novel flavonoid compounds for further investigation in drug discovery and development.

References

-

Scribd. Synthesis of Chalcone From Benzaldehyde and Acetophenone. Available from: [Link]

-

AIP Publishing. (2020). Green Synthesis of Chalcones Derivatives. Available from: [Link]

-

The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: [Link]

-

Nepal Chemical Society. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Available from: [Link]

-

JETIR. (2019). SYNTHESIS OF CHALCONES. Available from: [Link]

-

MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available from: [Link]

-

International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. Available from: [Link]

-

Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Semantic Scholar. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Available from: [Link]

-

Wiley Online Library. Allan-Robinson Reaction. Available from: [Link]

-

Cambridge University Press. Allan-Robinson. Available from: [Link]

-

Cambridge University Press. Baker-Venkatraman Rearrangement. Available from: [Link]

-

National Institutes of Health. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]

-

Wikipedia. Baker–Venkataraman rearrangement. Available from: [Link]

-

Bentham Science Publishers. (2020). Enzyme-assisted Cyclization of Chalcones to Flavanones. Available from: [Link]

-

TSI Journals. (2016). SYNTHESIS OF 6-CHLOROFLAVONE FROM 4-CHLOROPHENOL AND THEIR BIOCIDAL ACTIVITY. Available from: [Link]

-

Wikipedia. Allan–Robinson reaction. Available from: [Link]

-

Systematic Reviews in Pharmacy. (2020). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Available from: [Link]

-

Wiley Online Library. Baker-Venkataraman Rearrangement. Available from: [Link]

-

Oriental Journal of Chemistry. (2014). Synthesis Of Flavone Skeleton By Different Methods. Available from: [Link]

-

ResearchGate. Scheme 12. General reaction mechanism of the Allan-Robinson method for the synthesis of flavones. Available from: [Link]

-

Lupine Publishers. (2017). Synthesis of Flavones. Available from: [Link]

-

Biomedical Journal of Scientific & Technical Research. (2017). Synthesis of Flavones. Available from: [Link]

-

MDPI. (2020). Flavones and Related Compounds: Synthesis and Biological Activity. Available from: [Link]

-

Hilaris Publisher. (2015). Total Synthesis of Amentoflavone. Available from: [Link]

-

Semantic Scholar. S17 Fig. 13C NMR of 6-methylflavone 4. Available from: [Link]

-

MassBank. MSBNK-Washington_State_Univ-BML80342. Available from: [Link]

-

CP Lab Safety. This compound, 96% Purity, C16H11ClO2, 1 gram. Available from: [Link]

-

TimTec eChemStore. ST058433 this compound. Available from: [Link]

-

ResearchGate. (2001). 6-Methylflavone. Available from: [Link]

-

MDPI. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Available from: [Link]

-

National Institutes of Health. 6-Methyl-2-phenyl-chromen-4-one. Available from: [Link]

-

MDPI. (2019). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Organic Syntheses. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-thio-ß-d-galactopyranoside. Available from: [Link]

-

National Institutes of Health. 4'-Hydroxyflavanone. Available from: [Link]

-

YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Available from: [Link]

Sources

- 1. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 3. Baker-Venkataraman Rearrangement [drugfuture.com]

- 4. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. tsijournals.com [tsijournals.com]

- 7. biomedres.us [biomedres.us]

- 8. jetir.org [jetir.org]

- 9. teledynelabs.com [teledynelabs.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 6-甲基黄酮 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

physicochemical properties of 4'-Chloro-6-methylflavone

An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloro-6-methylflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic derivative of the flavone backbone, a class of polyphenolic compounds renowned for their wide-ranging biological activities.[1] As a member of the flavonoid family, it belongs to a privileged scaffold in medicinal chemistry, with parent compounds exhibiting antioxidant, anti-inflammatory, and anticancer properties.[1] The introduction of specific substituents—a chloro group at the 4'-position of the B-ring and a methyl group at the 6-position of the A-ring—is a deliberate chemical modification designed to modulate these biological effects and refine pharmacokinetic profiles.

This guide serves as a comprehensive technical resource, offering an in-depth analysis of the core . Understanding these characteristics is not merely an academic exercise; it is fundamental to advancing its potential from a laboratory chemical to a viable candidate in drug discovery and development. We will explore its structural identity, solubility, lipophilicity, and spectral signatures, providing both foundational data and the experimental context necessary for its practical application.

Chemical Identity and Core Properties

The foundational characteristics of this compound define its identity and provide the first layer of data essential for any research endeavor. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-chlorophenyl)-6-methyl-4H-chromen-4-one | [2] |

| CAS Number | 60402-30-4 | [3] |

| Molecular Formula | C₁₆H₁₁ClO₂ | [2][3][4] |

| Molecular Weight | 270.71 g/mol | [3][4] |

| Appearance | White to beige powder/solid | |

| Purity | ≥95-96% (typical) | [2][4] |

| SMILES | Cc1ccc2OC(=CC(=O)c2c1)c3ccc(Cl)cc3 | [5] |

| InChI Key | ZMRCCOUBQBXXHF-UHFFFAOYSA-N | [5] |

Structural Elucidation and Rationale

The structure of this compound is built upon the classic flavone skeleton, which consists of two benzene rings (A and B) linked by a three-carbon heterocyclic pyrone ring (C).

-

The Flavone Core: This planar, conjugated system is the primary determinant of the molecule's spectroscopic properties and provides a rigid scaffold for interacting with biological targets.[6]

-

6-Methyl Group (A-Ring): The addition of a methyl group at the C-6 position increases the molecule's lipophilicity. This modification can influence metabolic stability by blocking a potential site of hydroxylation and may enhance binding affinity to protein targets through hydrophobic interactions.

-

4'-Chloro Group (B-Ring): The electron-withdrawing chloro substituent on the B-ring significantly impacts the electronic distribution across the entire molecule. This can alter the compound's reactivity, metabolic profile, and binding interactions. Halogen atoms are often introduced in drug design to improve membrane permeability and target engagement.

Caption: 2D representation of this compound highlighting the A, B, and C rings.

Solubility and Lipophilicity: Cornerstones of Bioavailability

The interplay between solubility and lipophilicity is a critical determinant of a compound's behavior in both experimental and physiological systems.

Solubility Profile

-

Practical Implications: For in vitro biological assays, stock solutions are typically prepared in aprotic polar solvents. A known solubility for the related 6-methylflavone is 2 mg/mL in dimethyl sulfoxide (DMSO), with warming. It is reasonable to expect a similar solubility profile for the 4'-chloro derivative. The poor aqueous solubility necessitates the use of enabling formulation strategies for potential in vivo applications.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), measures a compound's preference for a lipid versus an aqueous environment. It is a key indicator of membrane permeability and overall ADME properties.

-

Predicted Value: While an experimental logP is not published, computational models provide a reliable estimate. For the parent compound 4'-chloroflavone, the calculated XLogP3 value is 4.2.[8] The addition of a methyl group would further increase this value, suggesting that this compound is a highly lipophilic compound.

-

Causality and Consequence: A high logP value suggests that the compound will readily cross cell membranes, a desirable trait for reaching intracellular targets. However, excessively high lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and rapid metabolism, all of which can limit bioavailability.

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity, structure, and purity.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is informative for conjugated systems like flavones. The spectrum of a flavone typically displays two major absorption bands:

-

Band I: Occurs in the 300–400 nm range and corresponds to the π → π* transition of the cinnamoyl system (B-ring and C-ring).

-

Band II: Appears in the 240–280 nm range and relates to the benzoyl system (A-ring and C-ring).

For this compound, the exact λmax values would be influenced by the substituents. The chloro and methyl groups act as auxochromes, which can cause small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts compared to the unsubstituted flavone core.[9] The overall spectrum is expected to be characteristic of the flavone class.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. While a full, assigned spectrum for this compound is not available in the provided search results, we can predict the key resonances based on known data for similar structures.[12][13]

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet peak expected around δ 2.4-2.5 ppm.

-

Aromatic Protons (A and B rings): A complex series of doublets and multiplets in the δ 7.0-8.5 ppm region. The protons on the B-ring adjacent to the chloro-substituent will show a characteristic doublet pattern.

-

C3-H Proton: A singlet typically found around δ 6.7-6.9 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 175 ppm.

-

Methyl Carbon (-CH₃): An upfield signal around δ 20-22 ppm.

-

Aromatic and Olefinic Carbons: A series of signals between δ 100-165 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

-

Expected Mass: For the molecular formula C₁₆H₁₁ClO₂, the monoisotopic mass is approximately 270.04 g/mol .

-

Isotopic Pattern: A key feature will be the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is roughly 3:1. Therefore, the mass spectrum will show a characteristic M+ peak and an (M+2)+ peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Experimental Methodologies and Workflows

To ensure scientific rigor, the determination of these physicochemical properties must follow validated protocols.

Workflow for Physicochemical & Spectroscopic Characterization

The logical flow from receiving a compound to its full characterization is crucial for building a reliable data package for drug discovery.

Caption: Workflow for the comprehensive characterization of a synthetic compound like this compound.

Protocol 1: Determination of Melting Point

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, powdered this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Protocol 2: UV-Vis Spectrum Acquisition

-

Solution Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL. From this, prepare a dilute working solution (e.g., 10 µg/mL).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as the sample for the blank/reference cuvette.

-

Data Acquisition:

-

Calibrate the baseline with the solvent-filled cuvettes.

-

Place the sample cuvette in the appropriate holder.

-

Scan the sample over a wavelength range of 200–500 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II. If the molar absorptivity (ε) is required, ensure the concentration is known accurately and use the Beer-Lambert law (A = εcl).

Protocol 3: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; the compound must be fully soluble.

-

Homogenization: Vortex the sample gently until the solid is completely dissolved. A brief sonication may be used if necessary.

-

Internal Standard: If quantitative NMR (qNMR) is required, add a known amount of an internal standard. For routine structural confirmation, the residual solvent peak is often sufficient for referencing.

-

Analysis: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and other relevant spectra as needed.

Conclusion

This compound is a synthetic flavonoid whose physicochemical profile is defined by its highly conjugated, lipophilic, and largely nonpolar structure. Its poor aqueous solubility and high predicted logP are defining features that present both challenges and opportunities for its development as a research tool or therapeutic agent. These properties necessitate the use of organic solvents for in vitro studies and would require advanced formulation strategies for in vivo applications. The spectroscopic data (UV-Vis, NMR, MS) provide a robust fingerprint for its identification and quality control. This technical guide consolidates the available and predicted data to provide a solid foundation for researchers, enabling informed experimental design and accelerating the exploration of this compound's biological potential.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Benlloch, X. M., et al. (2019). Physicochemical Properties Govern the Activity of Potent Antiviral Flavones. ACS Omega. Retrieved from [Link]

-

MDPI. (n.d.). Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. Retrieved from [Link]

-

Semantic Scholar. (n.d.). S17 Fig. 13C NMR of 6-methylflavone 4. Retrieved from [Link]

-

Systematic Reviews in Pharmacy. (2021). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV absorption spectra of 6-methylflavone. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental UV-visible and theoretical spectra of flavone. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 96% Purity. Retrieved from [Link]

-

TimTec eChemStore. (n.d.). ST058433 this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Chloroflavone. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectra of flavone in different solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Methylflavone. Retrieved from [Link]

Sources

- 1. Flavones and Related Compounds: Synthesis and Biological Activity [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 60402-30-4 [m.chemicalbook.com]

- 4. 6-Chloro-4'-methylflavone | CymitQuimica [cymitquimica.com]

- 5. echemstore.com [echemstore.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 4'-Chloroflavone | C15H9ClO2 | CID 151515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 4'-Chloro-6-methylflavone

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing a Novel Flavonoid for Targeted Therapeutic Action

Flavonoids, a diverse class of polyphenolic compounds, have long been a focal point of chemical and biological research due to their extensive pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The synthetic flavone derivative, 4'-Chloro-6-methylflavone, represents a strategic molecular design aimed at enhancing the therapeutic potential of the core flavone structure. This guide provides a comprehensive, in-depth analysis of the putative mechanism of action of this compound, drawing upon established knowledge of related flavonoid structures to build a scientifically grounded hypothesis. While direct experimental data on this specific compound is nascent, a careful examination of its structural components—the flavone backbone, a 4'-position chlorine substitution, and a 6-position methyl group—allows for a well-informed projection of its biological activities and molecular targets. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this novel synthetic flavonoid.

Part 1: Postulated Anticancer Mechanisms of this compound

The anticancer potential of flavonoids is a significant area of research. Evidence from structurally similar compounds suggests that this compound may exert its anticancer effects through the induction of cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

A related compound, 4'-chloroflavanone, has been shown to induce G1/S phase cell cycle arrest in human breast cancer cells.[1] This effect is associated with a decrease in the expression of cyclin-dependent kinase 4 (CDK4) and cyclin D, coupled with an increase in the expression of the cell cycle inhibitor p21Cip1.[1] The upregulation of p21Cip1 is a downstream effect of p53 activation, indicating a potential role for this tumor suppressor protein in the action of 4'-chloroflavanone.[1] It is therefore plausible that this compound initiates a similar cascade of events, leading to the halting of cell proliferation.

Triggering of Apoptosis

In addition to cell cycle arrest, 4'-chloroflavanone has been observed to induce apoptosis.[1] This programmed cell death is mediated by an increase in cytochrome c expression and a decrease in caspase-3 expression.[1] The activation of the intrinsic apoptotic pathway is a hallmark of many anticancer agents. The presence of the 4'-chloro substitution appears to be a key contributor to this pro-apoptotic activity.

A proposed signaling pathway for the anticancer action of this compound is depicted below:

Caption: Proposed anticancer signaling pathway of this compound.

Experimental Protocol: Investigating the Anticancer Effects of this compound

To validate the hypothesized anticancer mechanism, the following experimental workflow can be employed:

-

Cell Culture: Human breast cancer cell lines (e.g., MCF-7 and MDA-MB-453) will be cultured under standard conditions.

-

MTT Assay for Cell Viability: Cells will be treated with varying concentrations of this compound (1-200 µM) for 48 hours to determine its effect on cell proliferation.

-

Flow Cytometry for Cell Cycle Analysis: Cells treated with an effective concentration of this compound will be stained with propidium iodide and analyzed by flow cytometry to determine the cell cycle distribution.

-

Western Blot Analysis: Protein lysates from treated cells will be subjected to Western blotting to analyze the expression levels of key proteins involved in cell cycle regulation (p53, p21Cip1, CDK4, Cyclin D) and apoptosis (Cytochrome c, Caspase-3, Bcl-2, Bax).

Part 2: Neuroprotective Potential of this compound

Flavonoids have demonstrated significant promise as neuroprotective agents, primarily through their ability to mitigate oxidative stress and neuroinflammation. The structural features of this compound suggest it may also possess these neuroprotective properties.

Modulation of Neuroinflammatory Pathways

Derivatives of 6-methoxyflavonol have been shown to suppress neuroinflammation by inhibiting key signaling pathways such as the Toll-like receptor 4 (TLR4)/MyD88/p38 MAPK/NF-κB pathway.[2] Concurrently, these compounds can activate the Nrf2/HO-1 antioxidant response element pathway.[2] Given the presence of the 6-methyl group, it is conceivable that this compound could exhibit similar anti-neuroinflammatory activity.

GABAergic Neurotransmission Modulation

The compound 2′-methoxy-6-methylflavone has been found to provide neuroprotection by enhancing tonic inhibitory currents mediated by extrasynaptic GABAA receptors.[2][3] This modulation of GABAergic signaling can counteract excessive neuronal excitation, a common feature in neurodegenerative conditions. The 6-methyl group in this compound may confer a similar ability to interact with and potentiate GABAA receptor function.

A diagram illustrating the potential neuroprotective mechanisms is presented below:

Caption: Putative neuroprotective mechanisms of this compound.

Experimental Protocol: Assessing Neuroprotective Efficacy

The following experimental approach can be used to investigate the neuroprotective effects of this compound:

-

Primary Neuronal Cell Culture: Primary cortical neurons will be cultured from rat embryos.

-

Glutamate-Induced Neurotoxicity Assay: Cultured neurons will be pre-treated with this compound at various concentrations before being exposed to glutamate to induce excitotoxicity. Cell viability will be assessed using the LDH assay.

-

LPS-Stimulated Microglia Model: Microglial cell lines (e.g., BV-2) will be stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture medium will be measured by ELISA.

-

Electrophysiology: Patch-clamp recordings from cultured neurons or brain slices will be used to determine the effect of this compound on GABAA receptor-mediated currents.

Part 3: Antimicrobial Activity of this compound

The introduction of a chlorine atom to the flavonoid structure has been shown to enhance antimicrobial activity.[4]

Activity against Gram-Positive Bacteria

Studies on 4'-chloroflavanone have demonstrated its potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[4][5] This suggests that the 4'-chloro substitution in this compound is likely to confer significant antibacterial properties.

Experimental Protocol: Determining Antimicrobial Spectrum

A standard antimicrobial susceptibility testing protocol can be used to evaluate the activity of this compound:

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.

-

Broth Microdilution Assay: The minimum inhibitory concentration (MIC) of this compound against each bacterial strain will be determined using the broth microdilution method according to CLSI guidelines.

-

Agar Well Diffusion Assay: The zone of inhibition produced by this compound will be measured using the agar well diffusion method to provide a qualitative assessment of its antibacterial activity.

Quantitative Data Summary

The following table summarizes the reported biological activities of compounds structurally related to this compound.

| Compound | Biological Activity | Effective Concentration | Cell/Organism Model | Reference |

| 4'-Chloroflavanone | Anticancer (Cell Cycle Arrest) | 50 µM | MCF-7, MDA-MB-453 | [1] |

| 4'-Chloroflavanone | Antimicrobial | Not specified | S. aureus, E. faecalis | [4][5] |

| 2′-methoxy-6-methylflavone | Neuroprotection | 0.1–10 µM | In vivo (focal ischemia) | [3] |

Conclusion and Future Directions

Based on a comprehensive analysis of structurally related flavonoids, this compound is postulated to be a multi-target agent with promising therapeutic potential in oncology, neurology, and infectious diseases. The presence of the 4'-chloro and 6-methyl substitutions on the flavone backbone likely confers a unique combination of biological activities. The proposed mechanisms of action, including the induction of cancer cell apoptosis, modulation of neuroinflammatory and GABAergic pathways, and inhibition of bacterial growth, provide a strong rationale for further investigation.

Future research should focus on the synthesis and purification of this compound to enable direct experimental validation of these hypotheses. The detailed experimental protocols provided in this guide offer a clear roadmap for elucidating the precise molecular targets and signaling pathways of this novel synthetic flavonoid. Such studies will be crucial in determining its potential for development as a new therapeutic agent.

References

- Synthesis and Biological Evaluation of Newly Synthesized Flavones.

- Anti-carcinogenic effect of a new analogue 4'-chloroflavanone from flavanone in human breast cancer cells. PubMed.

- Biotransformations of 6-methylflavone in the culture of I. fumosorosea... ResearchGate.

- 6-Chloro-4'-methylflavone. CymitQuimica.

- Thioflavones as novel neuroprotective agents. PubMed.

- Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. PMC - NIH.

- Neuroprotective Effects of 6-Methoxyflavonol Derivatives: A Technical Guide. Benchchem.

- Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. PMC - PubMed Central.

- Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells. PubMed.

- ST058433 this compound. TimTec eChemStore.

- Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PubMed.

- Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. PubMed.

- A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. PubMed.

- Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. PubMed.

- The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia. Aarhus University - Pure.

Sources

- 1. Anti-carcinogenic effect of a new analogue 4'-chloroflavanone from flavanone in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pure.au.dk [pure.au.dk]

- 4. Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

biological activity of 4'-Chloro-6-methylflavone

An In-depth Technical Guide to the Biological Activity of 4'-Chloro-6-methylflavone

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the biological activities of this compound, a synthetic flavonoid derivative. While direct experimental data on this specific molecule is limited, this document synthesizes information from closely related structural analogues and the broader flavonoid literature to build a robust predictive profile. The primary focus is on its significant potential as both an anticancer and antimicrobial agent. We delve into the mechanistic underpinnings of these activities, supported by quantitative data from analogous compounds, detailed experimental protocols for validation, and structure-activity relationship (SAR) insights. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of halogenated and methylated flavones.

Introduction: Flavonoids as Privileged Scaffolds in Drug Discovery

Flavonoids are a class of polyphenolic secondary metabolites ubiquitously found in plants. Their characteristic C6-C3-C6 backbone has served as a "privileged scaffold" in medicinal chemistry, providing a versatile template for the development of compounds with a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects[1].

The therapeutic efficacy of natural flavonoids is often limited by poor bioavailability and metabolic instability. This has driven the synthesis of novel derivatives where strategic modifications, such as halogenation and methylation, are employed to enhance potency and drug-like properties. The introduction of a chlorine atom, particularly on the B-ring, can significantly increase biological activity by altering electronic properties and improving interactions with target proteins. Similarly, methylation of the A-ring can increase lipophilicity, thereby enhancing cell membrane permeability and metabolic stability.

This compound incorporates both of these key modifications. This guide aims to consolidate the current understanding and predict the biological potential of this specific molecule by examining high-quality data from its closest structural analogues, providing a foundational resource for future research and development.

Synthesis of this compound

The most established and versatile method for the synthesis of flavones is the Baker-Venkataraman rearrangement. This pathway allows for the controlled assembly of the flavone core from readily available acetophenone and benzoyl chloride precursors. The proposed synthesis for this compound proceeds via the formation of a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization.

Proposed Synthetic Workflow

The synthesis begins with the acylation of 2-hydroxy-5-methylacetophenone with 4-chlorobenzoyl chloride. The resulting ester undergoes an intramolecular Claisen condensation (the Baker-Venkataraman rearrangement) in the presence of a base to form the 1,3-diketone. Subsequent treatment with a strong acid catalyzes the cyclization and dehydration to yield the final flavone product.

Caption: Predicted anticancer mechanism via p53-mediated cell cycle arrest and apoptosis.

Quantitative Data from the Analogue: 4'-Chloroflavanone

The following table summarizes the cytotoxic effects observed for 4'-chloroflavanone in human breast cancer cell lines.

| Cell Line | Assay Type | Concentration | Observed Effect |

| MCF-7 | MTT Assay | >50 µM | Significant decrease in cell growth after 48h |

| MDA-MB-453 | MTT Assay | >50 µM | Significant decrease in cell growth after 48h |

| MCF-7 | Cell Cycle Analysis | 50 µM | G1/S phase arrest after 48h |

| MDA-MB-453 | Cell Cycle Analysis | 50 µM | G1/S phase arrest after 48h |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the in vitro cytotoxicity of a compound against an adherent cancer cell line.

-

Cell Seeding:

-

Harvest logarithmically growing cells (e.g., MCF-7) using trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells.

-

Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Incubate for the desired time period (e.g., 48 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

-

Predicted Biological Activity II: Antimicrobial Properties

Explanatory Note: The data presented here is based on studies of 4'-chloroflavanone and other synthetic chloroflavones, which have shown significant antimicrobial effects.[2][3] The presence of the 4'-chloro moiety is a strong indicator of this activity.

Spectrum of Activity

Studies on chlorinated flavanones reveal potent activity, particularly against Gram-positive bacteria, and notable antifungal activity. 4'-chloroflavanone has been identified as a lead antimicrobial compound, demonstrating strong inhibition of Staphylococcus aureus and Enterococcus faecalis. It also exhibits efficacy against the pathogenic yeast Candida albicans.[2] The mode of action for flavonoids often involves membrane disruption, enzyme inhibition, or nucleic acid synthesis interference.[4]

Quantitative Data from the Analogue: 4'-Chloroflavanone

The following table presents the Minimum Inhibitory Concentration (MIC) values reported for 4'-chloroflavanone against various microbial strains.

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | Strong Inhibition |

| Enterococcus faecalis ATCC 19433 | Gram-positive Bacteria | Strong Inhibition |

| Candida albicans ATCC 10231 | Fungal (Yeast) | Active |

| Escherichia coli ATCC 25922 | Gram-negative Bacteria | 70 (with efflux pump inhibitor) |

Note: "Strong Inhibition" indicates complete growth inhibition at the concentrations tested in the referenced study, though a precise MIC value was not always specified.[2]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microbe (e.g., S. aureus).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Preparation:

-

In a 96-well, round-bottom microtiter plate, add 50 µL of sterile broth to wells 2 through 12.

-

Prepare a 2X working stock of the test compound (e.g., this compound) in broth. Add 100 µL of this stock to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

-

Structure-Activity Relationship (SAR) Insights

The predicted biological profile of this compound can be rationalized by analyzing its key structural features:

-

4'-Chloro Group: The electron-withdrawing chlorine atom at the 4'-position of the B-ring is crucial. It enhances the molecule's lipophilicity and can form halogen bonds or other electrostatic interactions within the binding pocket of target enzymes or receptors. This substitution is consistently linked to heightened potency in both anticancer and antimicrobial flavonoid analogues.[2][4]

-

6-Methyl Group: The methyl group on the A-ring increases the overall lipophilicity of the flavone. This modification can improve passive diffusion across cell membranes, leading to higher intracellular concentrations and better bioavailability.

-

Flavone Core: The planar, unsaturated C-ring of the flavone core allows for potential π-π stacking interactions with aromatic residues in target proteins or intercalation with DNA, a mechanism of action for some anticancer agents. This planarity distinguishes it from the more flexible flavanone structure, which can lead to different target specificities.

Conclusion and Future Perspectives

Based on a comprehensive analysis of structurally related compounds, This compound is predicted to be a highly bioactive molecule with significant potential as a dual-action anticancer and antimicrobial agent. Its predicted mechanisms involve p53-mediated cell cycle arrest in cancer cells and broad-spectrum activity against pathogenic microbes.

This guide provides the foundational knowledge and necessary experimental protocols to validate these predictions. Future research should prioritize the following:

-

Direct Biological Evaluation: Synthesize and test this compound directly using the protocols outlined herein to determine its IC₅₀ and MIC values.

-

Mechanistic Elucidation: Investigate its specific molecular targets. For its anticancer properties, this could include kinase inhibition profiling. For its antimicrobial action, assays for membrane permeabilization or DNA gyrase inhibition would be informative.

-

In Vivo Studies: Should in vitro results prove promising, pharmacokinetic and efficacy studies in animal models would be the critical next step in its development as a potential therapeutic agent.

References

- Narayana KR, et al. (2001). Bioflavonoids classification, pharmacology, biochemical effects and therapeutic potential. Indian Journal of Pharmacology.

- Agrawal AD. (2011). Pharmacological activities of flavonoids: A review. International Journal of Pharmaceutical Sciences and Nanotechnology.

-

Ben Abdallah, M., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules. Available at: [Link]

-

Guzik, P., et al. (2024). Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. International Journal of Molecular Sciences. Available at: [Link]

-

Ben Abdallah, M., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules. Available at: [Link]

-

Rahim, A., et al. (2017). Antibacterial and Antifungal Evaluation of Chloroflavones. Journal of Scientific Research. Available at: [Link]

-

Sharma, D., et al. (2020). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Section 1: Core Chemical Identity and Physicochemical Properties

<4'-Chloro-6-methylflavone: An In-depth Technical Guide for Drug Discovery Professionals

This technical guide offers a comprehensive overview of this compound (CAS Number: 41255-31-6), a synthetic flavonoid derivative with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes technical data with practical, field-proven insights to facilitate further investigation and application of this compound.

This compound is a member of the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone. The defining features of this molecule are a chlorine atom substituted at the 4' position of the B-ring and a methyl group at the 6 position of the A-ring. These substitutions critically influence the molecule's steric and electronic properties, which in turn dictate its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41255-31-6 | [1][2][][4] |

| Molecular Formula | C16H11ClO2 | [1][4] |

| Molecular Weight | 270.71 g/mol | [1][2][][4] |

| IUPAC Name | 6-chloro-2-(4-methylphenyl)chromen-4-one | [] |

| Melting Point | 183-184 °C | [2] |

| Boiling Point | 420.8±45.0 °C (Predicted) | [2] |

| Appearance | Crystalline powder | Inferred from typical flavones |

| Solubility | Soluble in organic solvents like DMSO | Inferred from typical flavones |

Section 2: Synthesis and Characterization

The synthesis of this compound can be achieved through several established synthetic routes for flavones. The most common and reliable methods include the Baker-Venkataraman rearrangement and the Allan-Robinson reaction, both of which are foundational in flavonoid chemistry.[5][6][7]

Recommended Synthetic Pathway: The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a robust method for synthesizing 1,3-diketones, which are key intermediates in flavone synthesis.[5][8][9] The reaction proceeds via an intramolecular acyl transfer following the formation of an enolate.[5][10][11] This method is often preferred due to its high yields and regioselectivity.[8]

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Esterification: A solution of 2'-hydroxy-5'-chloroacetophenone is treated with 4-methylbenzoyl chloride in the presence of pyridine to form the corresponding ester.[12][13]

-

Baker-Venkataraman Rearrangement: The resulting ester undergoes rearrangement in the presence of a base, such as potassium hydroxide in pyridine, to yield a 1,3-diketone.[8][13]

-

Cyclization: The 1,3-diketone is then subjected to acid-catalyzed cyclization, typically using sulfuric acid in glacial acetic acid, to afford the final this compound product.[12][13]

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure compound.

Analytical Characterization

The structural integrity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[14][15]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[14][16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the flavone.[16][18][19]

Section 3: Biological Activities and Therapeutic Potential

Flavonoids as a class exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[20][21][22][23] The specific substitutions on this compound are expected to modulate these activities. Halogenated flavonoids, for instance, have shown enhanced antimicrobial and anticancer effects.[24][25]

Potential as an Enzyme Inhibitor

Flavonoids are known to inhibit various enzymes, including protein kinases and cytochrome P450 enzymes.[26][27] The planar structure of the flavone core allows it to interact with the active sites of these enzymes. O-methylated and substituted flavonoids have demonstrated selective inhibition of enzymes like monoamine oxidase.[28]

Potential Mechanisms of Action:

-

Kinase Inhibition: Many flavonoids interfere with cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[25]

-

Epigenetic Modification: Some flavonoids can influence the activity of epigenetic-modifying enzymes like DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), suggesting a role in cancer chemoprevention.[29][30]

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a framework for evaluating the inhibitory potential of this compound against a target kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate peptide, ATP, and serial dilutions of this compound in an appropriate assay buffer.[31][32][33]

-

Assay Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the test compound.[31][34]

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP and magnesium chloride.[32][33]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[31]

-

Detection: Terminate the reaction and add a detection reagent that quantifies either the amount of ADP produced or the remaining ATP. Commercially available kits like ADP-Glo™ are commonly used.[31][35]

-

Data Analysis: Measure the signal (e.g., luminescence) and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.[34]

Section 4: Conclusion and Future Directions

This compound is a synthetically accessible compound with a promising profile for further investigation in drug discovery. Its potential as an enzyme inhibitor warrants comprehensive screening against various kinase panels and other relevant biological targets. Future research should focus on elucidating its specific mechanism of action, evaluating its efficacy in cell-based and in vivo models, and exploring structure-activity relationships through the synthesis of related analogs.

Section 5: References

-

Baker–Venkataraman rearrangement - Wikipedia. (n.d.).

-

Allan–Robinson reaction - Wikipedia. (n.d.).

-

Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. (2014).

-

Allan-Robinson. (n.d.).

-

A Short Review on Synthetic Methodologies of Flavonoids - Asian Journal of Pharmacy and Technology. (n.d.).

-

Baker-Venkataraman Rearrangement - Organic Chemistry Reaction. (2025).

-

Synthesis of Flavones Volume 1 - Issue 6. (2017).

-

Baker-Venkataraman Rearrangement - Alfa Chemistry. (n.d.).

-

Flavones and Related Compounds: Synthesis and Biological Activity - MDPI. (n.d.).

-

Baker-Venkataraman Rearrangement - Organic Chemistry Portal. (n.d.).

-

Synthesis and Biological Evaluation of Newly Synthesized Flavones. (n.d.).

-

Flavones and Related Compounds: Synthesis and Biological Activity - PMC. (n.d.).

-

Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - MDPI. (2021).

-

5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers - MDPI. (2024).

-

Selective Interactions of O-Methylated Flavonoid Natural Products with Human Monoamine Oxidase-A and -B - ResearchGate. (2025).

-

Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones - Banaras Hindu University. (n.d.).

-

Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH. (2022).

-

Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. (2020).

-

Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex - NIH. (2021).

-

In vitro kinase assay - Protocols.io. (2023).

-

CAS NO. 41255-31-6 | 6-CHLORO-4'-METHYLFLAVONE | Catalog AAB-AA00C7ZW. (n.d.).

-

6-CHLORO-4'-METHYLFLAVONE CAS#: 41255-31-6 - ChemicalBook. (n.d.).

-

Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012).

-

Dietary Flavones as Dual Inhibitors of DNA Methyltransferases and Histone Methyltransferases | PLOS One - Research journals. (n.d.).

-

Flavonoids as CYP3A4 Inhibitors In Vitro - PMC - PubMed Central. (n.d.).

-

Biotransformations of 6-methylflavone in the culture of I. fumosorosea... - ResearchGate. (n.d.).

-

(PDF) In vitro kinase assay v1 - ResearchGate. (2023).

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. (2024).

-

Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace | ACS Omega - ACS Publications. (2026).

-

Detection, Identification and Structural Elucidation of Flavonoids using Liquid Chromatography Coupled to Mass Spectrometry - Bentham Science Publisher. (n.d.).

-

Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - MDPI. (n.d.).

-

Flavonoids Influence Epigenetic-Modifying Enzyme Activity: Structure-Function Relationships and the Therapeutic Potential for Cancer | Bentham Science Publishers. (2010).

-

Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - ResearchGate. (2025).

-

CAS 41255-31-6 6-CHLORO-4'-METHYLFLAVONE - BOC Sciences. (n.d.).

-

6-Chloro-4'-methylflavone | CymitQuimica. (n.d.).

-

Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - NIH. (2007).

-

SYNTHESIS OF 6-CHLOROFLAVONE FROM 4-CHLOROPHENOL AND THEIR BIOCIDAL ACTIVITY | TSI Journals. (2016).

-

Chemistry and Biological Activities of Flavonoids: An Overview - ResearchGate. (n.d.).

-

Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products - PMC - PubMed Central. (2025).

-

Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC - NIH. (n.d.).

-

A brief review on biological and chemical activities of flavonoids in plants - E3S Web of Conferences. (n.d.).

-

Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC - NIH. (2025).

-

ST058433 this compound - Flavonoid Derivatives - ActiMol Collection - Compounds for Screening - TimTec eChemStore. (n.d.).

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 6-CHLORO-4'-METHYLFLAVONE CAS#: 41255-31-6 [amp.chemicalbook.com]

- 4. 6-Chloro-4'-methylflavone | CymitQuimica [cymitquimica.com]

- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 6. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 7. ajptonline.com [ajptonline.com]

- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 9. chemistry-reaction.com [chemistry-reaction.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Baker-Venkataraman Rearrangement [organic-chemistry.org]

- 12. biomedres.us [biomedres.us]

- 13. tsijournals.com [tsijournals.com]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection, Identification and Structural Elucidation of Flavonoids using Liquid Chromatography Coupled to Mass Spectrometry | Bentham Science [eurekaselect.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. orientjchem.org [orientjchem.org]

- 21. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. e3s-conferences.org [e3s-conferences.org]

- 24. mdpi.com [mdpi.com]

- 25. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Dietary Flavones as Dual Inhibitors of DNA Methyltransferases and Histone Methyltransferases | PLOS One [journals.plos.org]

- 30. benthamdirect.com [benthamdirect.com]

- 31. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 32. In vitro kinase assay [protocols.io]

- 33. researchgate.net [researchgate.net]

- 34. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: A Modern Approach to Molecular Characterization

An In-depth Technical Guide to the Structure Elucidation of 4'-Chloro-6-methylflavone

Authored for Researchers, Scientists, and Drug Development Professionals

The structural elucidation of a synthetic compound is the bedrock upon which its chemical identity, potential biological activity, and intellectual property claims are built. For a molecule like this compound, a member of the medicinally significant flavonoid class, unambiguous characterization is paramount. This guide eschews a rigid, templated approach, instead presenting a holistic and logical workflow that mirrors the investigative process in a modern analytical laboratory. We will proceed from the macroscopic (molecular formula) to the microscopic (atomic connectivity), demonstrating how a synergistic application of spectroscopic techniques provides a self-validating and definitive structural proof. The causality behind each analytical choice is emphasized, reflecting a field-proven strategy for navigating the complexities of molecular structure.

The Hypothesis: Proposed Structure and Synthetic Context

Before analysis begins, a hypothesized structure is essential. Based on its nomenclature, this compound is a flavone core substituted with a methyl group on the A-ring at position 6 and a chlorine atom on the B-ring at position 4'.

Figure 1: Hypothesized Structure of this compound

This structure is plausibly synthesized via methods like the Baker-Venkataraman rearrangement, starting from substituted acetophenones and benzoyl chlorides.[1] This synthetic context provides initial confidence in the proposed connectivity, which will be rigorously tested.

The Analytical Workflow: A Multi-Spectroscopic Strategy

No single technique can definitively elucidate a structure. A synergistic workflow is employed where each method provides a unique piece of the puzzle, and the collective data provides an interlocking, self-validating solution.

UV-Visible Spectroscopy: Probing the Chromophore

Expertise & Experience: The conjugated system of the flavone core gives rise to a characteristic UV-Vis spectrum, typically featuring two main absorption bands. The position of these bands can provide initial evidence for the flavone skeleton. [2][3]

-

Band I (300–380 nm): Associated with the cinnamoyl system (B-ring and C-ring).

-

Band II (240–280 nm): Associated with the benzoyl system (A-ring).

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent: Use a UV-grade solvent, typically methanol or ethanol.

-

Concentration: Prepare a dilute solution to ensure absorbance values are within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Measurement: Record the spectrum from approximately 200 to 500 nm using a quartz cuvette.

-

Blank: Use the pure solvent as a blank for baseline correction.

Expected Data & Interpretation

| Band | Expected λmax (nm) | Associated Structural Moiety |

| Band I | 305 - 350 nm | B-Ring Cinnamoyl System |

| Band II | 240 - 280 nm | A-Ring Benzoyl System |

Trustworthiness: The observation of these two distinct bands at their characteristic wavelengths provides strong, albeit non-specific, evidence for the flavone core structure. [4][5]It confirms the presence of the expected conjugated π-electron system.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For this compound, the most important vibrations are the carbonyl (C=O) stretch of the pyrone ring, aromatic C=C stretches, the aryl-ether linkage (C-O-C), and the C-Cl bond.

Experimental Protocol: FTIR-ATR

-

Sample: Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Measurement: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Background: Collect a background spectrum of the clean ATR crystal before analyzing the sample.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | C-H stretch | Aromatic C-H |

| ~2920 | C-H stretch | Methyl (CH₃) |

| ~1645 | C=O stretch | γ-pyrone carbonyl |

| ~1615, 1490 | C=C stretch | Aromatic rings |

| ~1250 | C-O-C stretch | Aryl ether |

| ~1090 | C-Cl stretch | Aryl chloride |

Trustworthiness: The presence of a strong absorption band around 1645 cm⁻¹ is highly characteristic of the flavone carbonyl group. [6][7]This, combined with the aromatic and ether stretches, validates the core functional components of the molecule. The C-Cl stretch, while weaker, adds another layer of confirmation.

NMR Spectroscopy: The Definitive Structural Proof

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. [8][9]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Record ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

Expected Data & Interpretation

¹H NMR (400 MHz, CDCl₃): Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.01 | s | 1H | H-5 | Deshielded by adjacent C=O and ring current. |

| ~7.88 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' | Symmetrical doublet, adjacent to chlorine. |

| ~7.50 | dd | 1H | H-7 | Coupled to H-8. |

| ~7.48 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' | Symmetrical doublet, coupled to H-2'/6'. |

| ~7.40 | d | 1H | H-8 | Coupled to H-7. |

| ~6.81 | s | 1H | H-3 | Characteristic singlet for the flavone C3-proton. [10] |

| ~2.46 | s | 3H | 6-CH₃ | Singlet in the aliphatic region. [10] |

¹³C NMR (101 MHz, CDCl₃): Predicted Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~178.4 | C | C-4 | Carbonyl carbon, highly deshielded. |

| ~163.1 | C | C-2 | Attached to oxygen and part of a double bond. |

| ~154.4 | C | C-9 | Quaternary carbon in the A-ring. |

| ~138.0 | C | C-4' | Carbon bearing the chlorine atom. |

| ~135.1 | C | C-6 | Carbon bearing the methyl group. |

| ~131.8 | C | C-1' | Quaternary carbon of the B-ring. |

| ~129.0 | CH | C-3', C-5' | B-ring carbons. |

| ~127.5 | CH | C-2', C-6' | B-ring carbons. |

| ~125.0 | CH | C-5 | A-ring carbon. |

| ~123.5 | CH | C-7 | A-ring carbon. |

| ~117.8 | CH | C-8 | A-ring carbon. |

| ~107.3 | CH | C-3 | Characteristic upfield shift for C-3 in flavones. [11] |

| ~20.9 | CH₃ | 6-CH₃ | Aliphatic methyl carbon. |

2D NMR: Establishing Connectivity

-

COSY: Will show correlations between adjacent protons, confirming the H-2'/H-3' and H-5'/H-6' pairs on the B-ring and the H-7/H-8 system on the A-ring.

-

HSQC: Will correlate each proton signal to its directly attached carbon, confirming the assignments made in the 1D tables. [12]* HMBC: This is the key experiment for piecing the structure together by revealing 2- and 3-bond correlations between protons and carbons. [13][14] Key HMBC Correlations for Structure Confirmation:

-